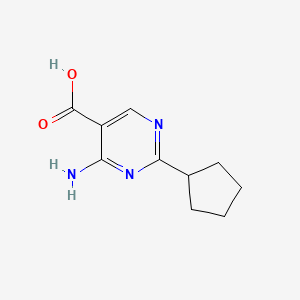
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid
説明
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H13N3O2. It is a pyrimidine derivative characterized by the presence of an amino group at the 4th position, a cyclopentyl group at the 2nd position, and a carboxylic acid group at the 5th position.
作用機序
- By binding reversibly to the kringle domain, ACPC blocks the binding of plasminogen to fibrin and inhibits its activation to plasmin. As a result, plasmin, which normally degrades fibrin, remains inactive .
- Additionally, ACPC may have prophylactic potential for vascular disease by preventing the formation of lipoprotein (a), a risk factor for vascular disorders .
- Impact on Bioavailability : ACPC’s pharmacokinetic properties influence its bioavailability, affecting its therapeutic efficacy .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form 2-cyclopentylguanidine, which is then reacted with cyanoacetic acid to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学的研究の応用
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of
生物活性
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with an amino group and a cyclopentyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Antibacterial Activity :
- Compounds similar to 4-amino-2-cyclopentylpyrimidine have been evaluated for their ability to inhibit key enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial isoprenoid biosynthesis. The MEP pathway is absent in mammals, making it an attractive target for antibacterial drug development .
- A study demonstrated that certain synthesized compounds targeting the IspF enzyme in Burkholderia pseudomallei showed significant antibacterial effects, suggesting that derivatives of pyrimidine compounds could be developed as effective antibiotics .
-
Enzyme Inhibition :
- The compound's structure allows it to act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which are vital in regulating cell division and proliferation. Inhibitors targeting CDKs have potential applications in treating cancers and other proliferative diseases .
- The presence of the carboxylic acid functional group may enhance binding affinity to these enzymes, facilitating inhibition.
- Calcium Channel Modulation :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antibacterial Studies :
- Enzyme Interaction Studies :
- Calcium Channel Studies :
特性
IUPAC Name |
4-amino-2-cyclopentylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHAGZGVAMSNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















